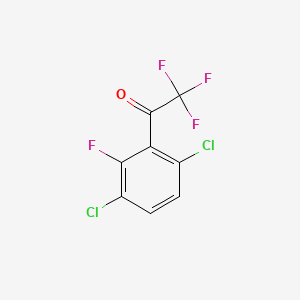
9-Fluoroandrost-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoroandrost-4-ene-3,17-dione is a synthetic steroidal compound derived from androst-4-ene-3,17-dione. It is characterized by the presence of a fluorine atom at the 9th position of the steroid nucleus. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoroandrost-4-ene-3,17-dione typically involves the fluorination of androst-4-ene-3,17-dione. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 9th position.
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of phytosterols. Engineered strains of Mycobacterium are used to convert phytosterols into intermediates like 4-androstene-3,17-dione, which can then be further fluorinated to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
9-Fluoroandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated steroids, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
9-Fluoroandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated steroids.
Biology: The compound is studied for its effects on various biological pathways and its potential as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of steroidal pharmaceuticals and as a precursor in the synthesis of more complex steroidal structures
Mecanismo De Acción
The mechanism of action of 9-Fluoroandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. The fluorine atom at the 9th position enhances the compound’s binding affinity to these receptors, leading to altered gene expression and modulation of various physiological processes. The compound’s effects are mediated through pathways involving androgen and estrogen receptors .
Comparación Con Compuestos Similares
Similar Compounds
Androst-4-ene-3,17-dione: The parent compound without the fluorine modification.
9α-Hydroxyandrost-4-ene-3,17-dione: A hydroxylated derivative with different biological properties.
1,4-Androstadiene-3,17-dione: A dehydrogenated analog with distinct chemical reactivity.
Uniqueness
The presence of the fluorine atom at the 9th position in 9-Fluoroandrost-4-ene-3,17-dione imparts unique properties such as increased metabolic stability and enhanced receptor binding affinity. These characteristics make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1650-84-6 |
|---|---|
Fórmula molecular |
C19H25FO2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,13S,14S)-9-fluoro-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25FO2/c1-17-9-10-19(20)15(14(17)5-6-16(17)22)4-3-12-11-13(21)7-8-18(12,19)2/h11,14-15H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 |
Clave InChI |
AFPIIHADHDYTNM-PLOWYNNNSA-N |
SMILES isomérico |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)F |
SMILES canónico |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
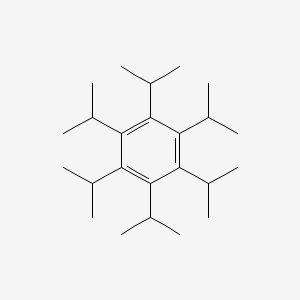

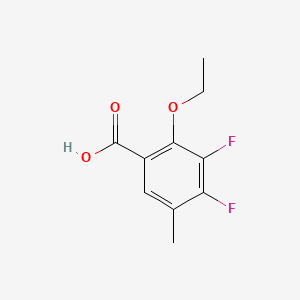
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
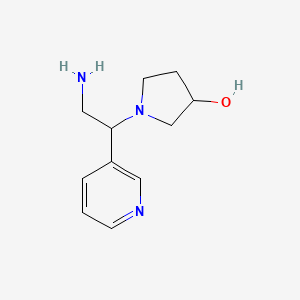
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
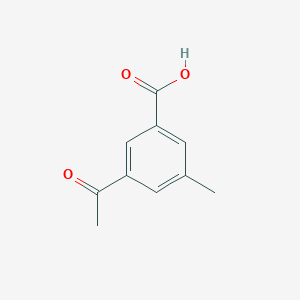
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
